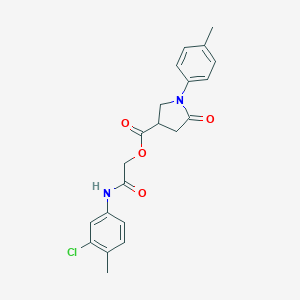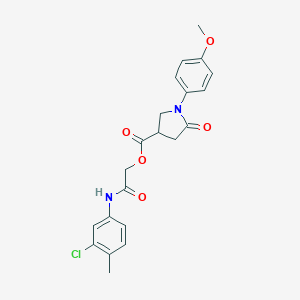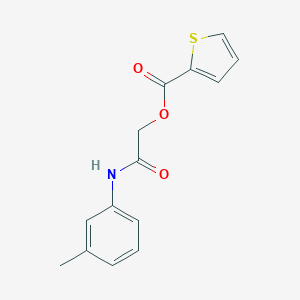
4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide, also known as FFBS, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. FFBS has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes such as carbonic anhydrases. These enzymes play a role in the regulation of pH and ion transport in various tissues and organs. By inhibiting these enzymes, this compound may disrupt these processes, leading to physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have inhibitory activity against several carbonic anhydrase isoforms, which may have implications for the treatment of diseases such as glaucoma, epilepsy, and cancer. This compound has also been shown to have potential as a fluorescent probe for imaging applications, which could have implications for the development of diagnostic tools for various diseases.
Advantages and Limitations for Lab Experiments
4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide has several advantages and limitations for laboratory experiments. One advantage is its potential as a building block for the synthesis of other biologically active compounds. Additionally, its inhibitory activity against carbonic anhydrases could make it a useful tool for studying the physiological functions of these enzymes. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide. One area of research could focus on the development of new synthetic methods for this compound and related compounds. Another area of research could focus on the development of new applications for this compound, particularly in the field of medicinal chemistry. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential physiological effects.
Scientific Research Applications
4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory activity against several enzymes, including carbonic anhydrases, which are involved in various physiological processes. This compound has also been studied for its potential as a fluorescent probe for imaging applications. Additionally, this compound has been investigated for its potential as a building block in the synthesis of other biologically active compounds.
properties
Molecular Formula |
C12H9F2NO2S |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
4-fluoro-N-(4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9F2NO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H |
InChI Key |
VZBCYMGTJFEUCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

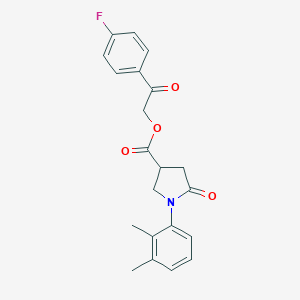




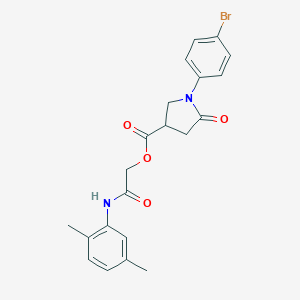
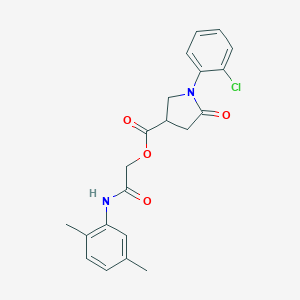
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
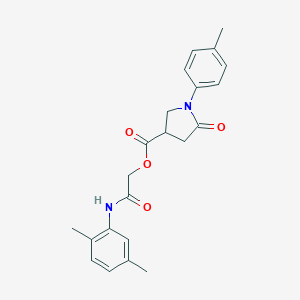
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
